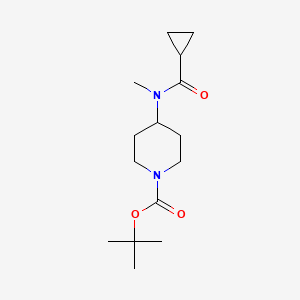![molecular formula C15H16N6O B15118389 N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118389.png)
N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyridine ring, a pyrazole ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step procedures. One common method includes the use of Buchwald–Hartwig arylamination and nucleophilic aromatic substitution . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar structure but with different substituents on the pyridine ring.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains pyrazole rings but differs in the overall structure and functional groups.
Uniqueness
N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of pyridine, pyrazole, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H16N6O |
|---|---|
Peso molecular |
296.33 g/mol |
Nombre IUPAC |
N-[(6-ethoxypyridin-3-yl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16N6O/c1-2-22-15-5-4-12(10-17-15)9-16-13-8-14(19-11-18-13)21-7-3-6-20-21/h3-8,10-11H,2,9H2,1H3,(H,16,18,19) |
Clave InChI |
CKTYPRFYKVSUAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118309.png)
![2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15118320.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15118326.png)
![1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B15118331.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118337.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)
![6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15118352.png)

![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118358.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118360.png)

![N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B15118367.png)
![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118377.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
